Dibekacin

Description

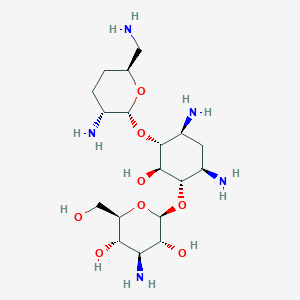

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCQSGDBDPYCEO-XVZSLQNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022915 | |

| Record name | Dibekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34493-98-6 | |

| Record name | Dibekacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34493-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibekacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibekacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBEKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of Dibekacin Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semi-synthetic aminoglycoside antibiotic, derived from kanamycin B.[1] It belongs to a class of antibiotics critical for treating severe infections caused by Gram-negative bacteria, including multi-drug resistant strains.[2][3] Like other aminoglycosides, this compound's primary mode of action is the inhibition of bacterial protein synthesis, which ultimately leads to cell death.[2][4] This guide provides a detailed examination of the multi-step mechanism by which this compound exerts its bactericidal effects on Gram-negative pathogens.

Part 1: Transport Across the Gram-Negative Cell Envelope

The complex, multi-layered cell envelope of Gram-negative bacteria presents a formidable barrier to many antibiotics. This compound, being a polycationic and hydrophilic molecule, must navigate this envelope to reach its intracellular target. This process occurs in distinct phases.

1.1. Initial Electrostatic Interaction and Outer Membrane Permeation

The initial step involves an electrostatic interaction between the positively charged this compound molecules and the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS, leading to a destabilization of the outer membrane.[5] This disruption facilitates the passage of this compound across the outer membrane, a process that can also occur through porin channels.[5][6]

1.2. Energy-Dependent Uptake Across the Inner Membrane

Once in the periplasmic space, this compound's transport across the inner cytoplasmic membrane is an active, energy-dependent process. This uptake is coupled to the proton motive force (PMF).[5][7] The initial slow uptake phase is referred to as Energy-Dependent Phase I (EDP-I).[5]

Part 2: Ribosomal Binding and Inhibition of Protein Synthesis

The primary intracellular target of this compound is the bacterial 70S ribosome, specifically the 30S ribosomal subunit.[2][4]

2.1. Binding to the 16S rRNA A-Site

This compound binds with high affinity to the decoding A-site on the 16S rRNA of the 30S subunit.[2][8][9] This binding site is crucial for the correct recognition of the mRNA codon by the aminoacyl-tRNA. The binding of this compound to this site induces a conformational change in the rRNA, which interferes with the fidelity of translation.[8] Cryo-electron microscopy studies have provided detailed structural insights into the interaction of aminoglycosides like this compound with the ribosomal A-site.[10][11]

2.2. Disruption of Protein Synthesis

The binding of this compound to the A-site leads to several downstream effects that collectively inhibit protein synthesis and lead to bacterial cell death:

-

Codon Misreading: The conformational changes induced by this compound cause the misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][4][12] This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: this compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[12][13] This stalls protein synthesis.

-

Inhibition of Translation Initiation: The binding of this compound can disrupt the formation of the initiation complex, preventing the start of protein synthesis.[2]

-

Enhanced Drug Uptake (EDP-II): The accumulation of mistranslated, non-functional proteins in the bacterial cell membrane leads to increased membrane permeability.[5] This, in turn, facilitates a massive influx of this compound into the cell, a phase known as Energy-Dependent Phase II (EDP-II), which is a crucial step preceding cell death.[5]

Part 3: Quantitative Data on this compound Activity

The in vitro activity of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | 2 | >128 (for some resistant strains) | [14][15] |

| Pseudomonas aeruginosa | Markedly more susceptible to this compound compared to some other agents | Markedly more susceptible to this compound compared to some other agents | [16] |

| Multi-drug resistant Gram-negative bacilli | 16 (for Arbekacin, a derivative) | >128 (for Arbekacin, a derivative) | [14][17] |

Note: MIC values can vary significantly based on the specific bacterial strain and the testing methodology used. The data for Arbekacin, a closely related aminoglycoside derived from this compound, is included to provide context on activity against resistant strains.[18]

Part 4: Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of established experimental techniques.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

-

Methodology (Broth Microdilution):

-

A serial two-fold dilution of this compound is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, P. aeruginosa) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Positive (no antibiotic) and negative (no bacteria) control wells are included.

-

The plate is incubated at 35-37°C for 16-20 hours.

-

The MIC is read as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).[15][19]

-

4.2. In Vitro Protein Synthesis Inhibition Assay

-

Objective: To directly measure the effect of this compound on bacterial protein synthesis.

-

Methodology (Cell-Free Translation System):

-

An E. coli-based reconstituted cell-free translation system is prepared, containing ribosomes, tRNAs, amino acids, and other necessary factors for protein synthesis.[12]

-

A reporter gene, such as one encoding Green Fluorescent Protein (GFP), is added to the system as the template for translation.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reactions are incubated to allow for protein synthesis.

-

The amount of newly synthesized GFP is quantified over time using fluorescence spectroscopy.

-

The inhibitory effect of this compound is determined by comparing the amount of protein produced in the presence of the antibiotic to the amount produced in its absence.[12]

-

Conclusion

This compound's potent bactericidal activity against Gram-negative bacteria is a result of a multi-faceted mechanism. It begins with the disruption of the outer membrane, followed by energy-dependent uptake into the cytoplasm. Once inside, this compound binds to the ribosomal A-site, leading to a cascade of events including codon misreading, production of aberrant proteins, and ultimately, cell death. This comprehensive understanding of its mechanism of action is vital for its effective clinical use and for the development of future aminoglycoside antibiotics to combat the growing threat of antibiotic resistance.

References

- 1. Sisomicin, netilmicin and this compound. A review of their antibacterial activity and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Sulfate used for? [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. youtube.com [youtube.com]

- 5. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pnas.org [pnas.org]

- 8. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. EMDB-35411: this compound-bound E.coli 70S ribosome in the PURE system - Yorodumi [pdbj.org]

- 11. rcsb.org [rcsb.org]

- 12. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 14. In vitro activity of arbekacin against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of MIC Distribution of Arbekacin, Cefminox, Fosfomycin, Biapenem and Other Antibiotics against Gram-Negative Clinical Isolates in South India: A Prospective Study | PLOS One [journals.plos.org]

- 16. [Comparative study of the in vitro activity of this compound, piperacillin, cefotaxime and cefuroxime on gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of MIC Distribution of Arbekacin, Cefminox, Fosfomycin, Biapenem and Other Antibiotics against Gram-Negative Clinical Isolates in South India: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Dibekacin sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B. It is recognized for its broad-spectrum activity against a variety of pathogenic bacteria, including strains resistant to other aminoglycosides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, and synthesis of this compound sulfate, tailored for professionals in the fields of pharmaceutical research and development.

Chemical Structure and Properties

This compound is a kanamycin derivative, specifically 3',4'-dideoxykanamycin B. The absence of the hydroxyl groups at the 3' and 4' positions enhances its resistance to certain bacterial inactivating enzymes.

Chemical Structure of this compound

Image Credit: Wikimedia Commons

Physicochemical Properties of this compound Sulfate

The following table summarizes the key physicochemical properties of this compound sulfate. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.

| Property | Value | References |

| CAS Number | 58580-55-5 | [1][2][3] |

| Molecular Formula | C₁₈H₃₇N₅O₈·xH₂SO₄ | [3][4][5] |

| Molecular Weight | 549.59 g/mol (sulfate salt) | [2][3] |

| Appearance | White to yellowish-white powder | [6] |

| Solubility | Very soluble in water; Practically insoluble in ethanol (95%) and diethyl ether | [6] |

| Boiling Point | 727.7 °C at 760 mmHg | [5] |

| Flash Point | 393.9 °C | [5] |

| Density | 1.46 g/cm³ | [5] |

Mechanism of Action

This compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][7] This process involves a series of steps that ultimately lead to cell death.

Ribosomal Binding and Inhibition of Protein Synthesis

The primary target of this compound is the bacterial 30S ribosomal subunit.[1][7] The binding of the antibiotic to a specific site on the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

-

Inhibition of Initiation Complex Formation: this compound can block the formation of the initiation complex, which is the first step in protein synthesis.[7]

-

mRNA Misreading: The binding of this compound induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[1]

-

Disruption of Polysomes: The accumulation of non-functional proteins and the disruption of the ribosomal cycle lead to the breakdown of polysomes into non-functional monosomes.

This cascade of events results in the production of aberrant, non-functional proteins and ultimately leads to bacterial cell death.

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism of action of this compound sulfate at the bacterial ribosome.

Caption: Mechanism of action of this compound sulfate.

Antibacterial Activity

This compound sulfate demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. Its efficacy against strains resistant to other aminoglycosides, such as those producing aminoglycoside-modifying enzymes, makes it a valuable therapeutic agent.[8]

Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of this compound against various clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Various clinical isolates | 0.25 - 8 | [8] |

| Klebsiella pneumoniae | Various clinical isolates | 0.25 - 8 | [8] |

| Pseudomonas aeruginosa | Various clinical isolates | 0.25 - >16 | [8] |

| Staphylococcus aureus (MRSA) | Various clinical isolates | ≤ 4 | [9] |

| Enterobacter spp. | Various clinical isolates | 0.25 - 8 | [8] |

| Acinetobacter baumannii | Various clinical isolates | MIC₅₀: 2 | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]

Methodology:

-

Preparation of this compound Sulfate Stock Solution: Prepare a stock solution of this compound sulfate in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound sulfate stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture in CAMHB to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound sulfate. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound sulfate at which there is no visible growth of the bacterium.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

Synthesis of this compound Sulfate

This compound is synthesized from kanamycin B through a multi-step chemical process.[12][13] The key transformation is the deoxygenation at the 3' and 4' positions of the kanamycin B molecule.

Synthetic Pathway Overview

A general synthetic route involves the following key steps:

-

Protection of Amino and Hydroxyl Groups: The amino and specific hydroxyl groups of kanamycin B are protected using appropriate protecting groups to ensure regioselectivity in the subsequent reactions.

-

Formation of a Double Bond: The 3' and 4'-hydroxyl groups are eliminated to form a double bond between these two positions.

-

Reduction of the Double Bond: The double bond is then catalytically hydrogenated to yield the 3',4'-dideoxy derivative.

-

Deprotection: The protecting groups are removed to yield this compound.

-

Sulfate Salt Formation: The final step involves the formation of the sulfate salt to enhance stability and solubility.

Logical Relationship in this compound Synthesis

Caption: Logical flow of this compound synthesis.

Safety and Handling

This compound sulfate is a potent pharmaceutical compound and should be handled with appropriate safety precautions.[14][15]

-

Toxicity: Like other aminoglycosides, this compound sulfate can exhibit nephrotoxicity and ototoxicity, particularly with prolonged use or at high doses.[1] The LD50 (intraperitoneal, rat) is reported as 799 mg/kg.[4][5]

-

Handling: Use personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.[15] Work in a well-ventilated area to avoid inhalation of the powder.[15]

-

Storage: Store this compound sulfate in a tightly sealed container in a cool, dry place, protected from light.[2]

Conclusion

This compound sulfate remains an important antibiotic in the clinical setting, particularly for infections caused by multidrug-resistant bacteria. Its unique chemical structure confers advantages over older aminoglycosides. A thorough understanding of its chemical and biological properties, as detailed in this guide, is essential for its effective use in research, drug development, and clinical practice.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound sulfate | 58580-55-5 | AD32509 | Biosynth [biosynth.com]

- 3. Cas 64070-13-9,this compound sulphate (1:1) | lookchem [lookchem.com]

- 4. This compound sulfate | 58580-55-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. This compound Sulfate [benchchem.com]

- 8. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia PMID: 25801559 | MCE [medchemexpress.cn]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. CN103204887A - Method for synthesizing this compound and arbekacin - Google Patents [patents.google.com]

- 13. CN101575354B - Method for synthesizing Arbekacin and intermediate this compound thereof - Google Patents [patents.google.com]

- 14. targetmol.com [targetmol.com]

- 15. chemicalbook.com [chemicalbook.com]

The Antibacterial Spectrum of Dibekacin: A Technical Guide for Researchers

An In-depth Analysis of Dibekacin's Efficacy Against Clinically Relevant Bacterial Isolates

This compound, a semisynthetic aminoglycoside antibiotic derived from kanamycin B, has demonstrated significant in vitro activity against a broad range of clinically important bacterial pathogens.[1][2] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound against various clinical isolates, presenting key quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

In Vitro Antibacterial Activity of this compound

This compound has shown potent activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against challenging pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).

Gram-Negative Bacilli

Numerous studies have highlighted this compound's effectiveness against a variety of Gram-negative bacteria. It has been shown to be more potent than cefotaxime, cefuroxime, and piperacillin against 266 recently isolated Gram-negative pathogens, with lower MIC50 and MIC90 values.[3]

A comparative study against 221 clinical isolates demonstrated that this compound's activity is comparable to gentamicin against most isolates.[1][4] Notably, this compound was slightly more active than gentamicin against some isolates of Pseudomonas aeruginosa.[1][4] However, it was found to be significantly less active against strains of Serratia.[1][4] Another study comparing this compound with gentamicin, sisomicin, tobramycin, and amikacin found it to have high activity against P. aeruginosa, including gentamicin-resistant strains.[5] The activity of this compound was compared to other aminoglycosides against E. coli, Klebsiella, Enterobacter, Serratia, and both indole-negative and indole-positive Proteus species.[5]

The derivative of this compound, Arbekacin, has also shown potent in vitro activity against a worldwide collection of well-characterized multidrug-resistant Gram-negative strains.[6] Against Enterobacteriaceae, Arbekacin and gentamicin were generally more potent than tobramycin and amikacin.[6][7]

Table 1: In Vitro Activity of this compound and Arbekacin against Gram-Negative Clinical Isolates

| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | Arbekacin | - | 1 | 4 | >16 (one isolate) | [6][7] |

| Acinetobacter baumannii | Arbekacin | - | 2 | - | - | [6][7] |

| Enterobacteriaceae | Arbekacin | - | 0.25 - 1 | 1 - 8 | - | [6][7] |

| Escherichia coli | Arbekacin | - | - | 1 | - | [8] |

| Citrobacter freundii | Arbekacin | - | - | 16 | - | [8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Positive Cocci

This compound and its derivatives have demonstrated significant efficacy against Gram-positive cocci, particularly methicillin-resistant Staphylococcus aureus (MRSA). Arbekacin, a derivative of this compound, is notably used for the treatment of MRSA infections.[8][9]

A study on clinical isolates of staphylococci found that all isolates were inhibited by ≤4 µg/mL of Arbekacin, irrespective of their methicillin susceptibility.[8] The MIC90 of Arbekacin for staphylococci was 1-4 µg/mL, which was significantly lower than that of amikacin and gentamicin.[8] Another study reported the highest Arbekacin MIC among S. aureus isolates from patients with hospital-acquired pneumonia (43% MRSA) to be 4 µg/mL.[6][7]

Table 2: In Vitro Activity of Arbekacin against Gram-Positive Clinical Isolates

| Bacterial Species | No. of Isolates | MIC90 (µg/mL) | Resistance Rate (%) | Reference |

| Staphylococci (all) | - | 1 - 4 | 0 | [8] |

| MRSA | - | - | 0 | [8] |

| Methicillin-susceptible S. aureus | - | - | 0 | [8] |

| Methicillin-resistant coagulase-negative staphylococci | - | - | 0 | [8] |

| Methicillin-susceptible coagulase-negative staphylococci | - | - | 0 | [8] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through antimicrobial susceptibility testing (AST). The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

-

Bacterial Isolates: Clinical isolates are grown overnight on an appropriate non-selective agar medium (e.g., Mueller-Hinton agar).

-

Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

-

Microtiter Plates: 96-well microtiter plates are used for the assay.

2. Assay Procedure:

-

Aliquots of the diluted this compound solutions are dispensed into the wells of the microtiter plate.

-

The standardized bacterial inoculum is added to each well.

-

Control wells are included: a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The results are interpreted as susceptible, intermediate, or resistant based on the clinical breakpoints established by regulatory bodies like CLSI and EUCAST.[10][14][15]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Preparation of Materials:

-

Bacterial Isolates: As described for the broth microdilution method.

-

Agar Plates: Mueller-Hinton agar plates with a depth of 4 mm are used.

-

Antimicrobial Disks: Paper disks impregnated with a standardized concentration of this compound are used.

2. Assay Procedure:

-

A sterile cotton swab is dipped into the standardized bacterial inoculum suspension and streaked evenly across the entire surface of the Mueller-Hinton agar plate in three directions.

-

The this compound-impregnated disk is placed on the surface of the agar.

-

The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

-

The measured zone diameter is interpreted as susceptible, intermediate, or resistant by comparing it to the established zone diameter breakpoints from CLSI or EUCAST.[11][13]

Visualizations

Mechanism of Action of this compound

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[16] It irreversibly binds to the 30S subunit of the bacterial ribosome, which interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[16]

Caption: Mechanism of action of this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of clinical isolates.

Caption: General workflow for antimicrobial susceptibility testing.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro comparison of this compound and gentamicin activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Comparative study of the in vitro activity of this compound, piperacillin, cefotaxime and cefuroxime on gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro comparison of this compound and gentamicin activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia PMID: 25801559 | MCE [medchemexpress.cn]

- 7. Arbekacin activity against contemporary clinical bacteria isolated from patients hospitalized with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro activity of arbekacin against clinical isolates of Staphylococcus species and gram-negative bacilli] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 11. aurosan.de [aurosan.de]

- 12. goums.ac.ir [goums.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. clsi.org [clsi.org]

- 16. What is this compound Sulfate used for? [synapse.patsnap.com]

Dibekacin Pharmacokinetics and Tissue Distribution in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against various bacterial pathogens. Understanding its pharmacokinetic profile and tissue distribution is crucial for determining appropriate dosing regimens, predicting efficacy, and assessing potential toxicity. This technical guide provides a comprehensive overview of this compound's pharmacokinetics and tissue distribution in key animal models, including rabbits, rats, and mice. The information presented herein is intended to support researchers, scientists, and drug development professionals in their preclinical evaluation of this important antibiotic.

Pharmacokinetic Parameters of this compound in Animal Models

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models following intravenous (IV) and intramuscular (IM) administration. These parameters are essential for comparing the drug's behavior across species and administration routes.

Table 1: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Intravenous (IV) | Intramuscular (IM) | Reference(s) |

| Dose | 2 mg/kg | 2 mg/kg | [1] |

| Cmax (µg/mL) | Not Reported | Not Reported | |

| Tmax (h) | Not Applicable | Not Reported | |

| AUC (µg·h/mL) | Not Reported | Not Reported | |

| Clearance (mL/h/kg) | Not Reported | Not Reported | |

| Volume of Distribution (Vd) (L/kg) | Not Reported | Not Reported | |

| Elimination Half-life (t½) (h) | Not Reported | Not Reported |

Note: Detailed pharmacokinetic parameter values for rabbits were not available in the searched literature. The referenced study focused on tissue concentrations following different administration routes.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intramuscular (IM) | Reference(s) |

| Dose | 5 mg/kg | [2] |

| Serum Levels | Similar to other aminoglycosides | [2] |

| Renal Elimination Half-life (t½) | ~7 days | [2] |

Note: A comprehensive set of pharmacokinetic parameters for rats was not available in the searched literature. The provided data highlights the significant accumulation and prolonged elimination from the kidneys.[2] A related study on arbekacin, another aminoglycoside, in rats reported elimination half-lives of 0.69 h (IV bolus) and 0.57 h (IM).[3]

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (IV) & Intramuscular (IM) | Reference(s) |

| Biological Half-life (t½) | 24 - 45 min | [4] |

| Volume of Distribution (Vd) | Increased with dose | [4] |

Note: This study focused on the relationship between administration method and acute toxicity, providing limited specific pharmacokinetic values.[4]

Tissue Distribution of this compound in Animal Models

The distribution of this compound into various tissues is a critical factor in its efficacy against localized infections and its potential for organ-specific toxicity. The kidneys are a primary site of accumulation for aminoglycosides, including this compound.

Table 4: this compound Tissue Concentrations in Rabbits (24 hours after the fifth 2 mg/kg dose)

| Tissue | IV Bolus Injection (µg/g) | IV Infusion (µg/g) | IM Injection (µg/g) | Reference(s) |

| Renal Cortex | 150.1 ± 25.3 | 115.8 ± 18.7 | 125.4 ± 20.1 | [1] |

| Renal Medulla | 120.5 ± 19.8 | 95.4 ± 15.6 | 105.3 ± 17.8 | [1] |

| Liver | 15.2 ± 3.1 | 10.1 ± 2.5 | 12.3 ± 2.8 | [1] |

| Lung | 25.7 ± 4.5 | 18.9 ± 3.9 | 21.6 ± 4.1 | [1] |

| Heart | 8.9 ± 2.1 | 6.5 ± 1.8 | 7.8 ± 1.9 | [1] |

Table 5: this compound Tissue Distribution in Rats

| Tissue | Concentration Data | Reference(s) |

| Kidney | High accumulation, with concentrations reaching 330 µg/g after repetitive dosing. | [2] |

| Other Tissues | A study on the related aminoglycoside arbekacin showed the highest distribution in the kidney, followed by plasma and lung, with the lowest concentration in the liver. | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic and tissue distribution studies.

Animal Handling and Drug Administration

-

Animal Models: Male New Zealand white rabbits, Sprague-Dawley rats, or ICR mice are commonly used.

-

Acclimatization: Animals should be acclimated to the housing facilities for at least one week prior to the experiment, with free access to standard laboratory chow and water.

-

Drug Preparation: this compound sulfate is typically dissolved in sterile 0.9% saline solution to the desired concentration for administration.

-

Intravenous (IV) Administration: For bolus injections, the drug solution is administered via a marginal ear vein in rabbits or a tail vein in rats and mice. For infusions, a catheter is surgically implanted into a suitable vein.

-

Intramuscular (IM) Administration: The drug solution is injected into the gluteal or quadriceps muscles.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points from the marginal ear vein (rabbits), jugular vein or tail vein (rats), or via retro-orbital or submandibular bleeding (mice). Samples are collected in heparinized tubes and centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

-

Tissue Collection: At the end of the study or at specified time points, animals are euthanized. Tissues of interest (e.g., kidneys, liver, lungs, heart, spleen, brain, muscle) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and stored at -80°C until homogenization and analysis.

This compound Quantification in Tissues

a) High-Performance Liquid Chromatography (HPLC)

-

Tissue Homogenization: A known weight of each tissue is homogenized in a suitable buffer (e.g., phosphate buffer) to create a uniform suspension.

-

Extraction: this compound is extracted from the tissue homogenate. A common method involves protein precipitation with an acid (e.g., trichloroacetic acid) followed by centrifugation. The supernatant is then collected for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An ion-pairing agent (e.g., sodium heptanesulfonate) in an acidic buffer is often employed.

-

Detection: As this compound lacks a strong chromophore, pre-column or post-column derivatization is necessary for UV or fluorescence detection.

-

-

Quantification: A standard curve is generated using known concentrations of this compound in the same matrix as the samples to ensure accurate quantification.

b) Microbiological Assay

-

Test Organism: A bacterial strain highly susceptible to this compound, such as Bacillus subtilis or a specific resistant strain of another bacterium sensitive only to this compound, is used.

-

Assay Plates: Agar plates are seeded with the test organism.

-

Sample Preparation: Tissue homogenates are prepared as described above.

-

Procedure: Standard solutions of this compound and the prepared tissue samples are applied to wells or paper discs on the agar plates.

-

Incubation: The plates are incubated at a temperature optimal for the growth of the test organism.

-

Quantification: The diameter of the zone of inhibition of bacterial growth around each well or disc is measured. The concentration of this compound in the tissue samples is determined by comparing the zone diameters to those produced by the standard solutions.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for a typical pharmacokinetic study in animal models.

Caption: Workflow for a tissue distribution study in animal models.

References

- 1. Effect of mode of administration on distribution of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Animal experiments on the nephrotoxicity, pharmacokinetics and therapeutic efficacy of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Absorption, distribution, and excretion of arbekacin after intravenous and intramuscular administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute toxicity and pharmacokinetics of this compound mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Dibekacin's Bactericidal Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibekacin, a semisynthetic aminoglycoside antibiotic derived from kanamycin B, exerts its potent bactericidal activity primarily by targeting the bacterial ribosome and inhibiting protein synthesis. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's efficacy, from its initial interaction with the bacterial cell to the downstream cellular consequences that lead to cell death. Quantitative data on its activity, detailed experimental protocols for studying its mechanism, and visualizations of the key molecular pathways are presented to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating a deeper understanding of the mechanisms of action of existing antibiotics to guide the development of new and more effective therapies. This compound, an aminoglycoside, is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains that may be resistant to other antibiotics.[1] Its bactericidal effect stems from its ability to irreversibly bind to the bacterial ribosome, leading to a cascade of events that disrupt cellular homeostasis and ultimately cause cell death.[2] This document will explore the molecular intricacies of this compound's action, providing a technical foundation for further research and development.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary molecular target of this compound is the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[2]

Binding to the 16S rRNA A-Site

This compound, like other aminoglycosides, binds with high affinity to the A-site (aminoacyl-tRNA binding site) on the 16S ribosomal RNA (rRNA) of the 30S subunit.[3][4] This binding is highly specific and involves a series of hydrogen bonds between the hydroxyl and amino groups of the this compound molecule and the nucleotides of the rRNA. A cryo-electron microscopy structure of this compound bound to the E. coli 70S ribosome has provided a detailed view of this interaction, confirming its binding pocket within the decoding center.[5]

dot

Caption: this compound binding to the A-site of the 16S rRNA within the 30S ribosomal subunit.

Inhibition of Protein Synthesis

The binding of this compound to the A-site sterically hinders the translocation of tRNA from the A-site to the P-site (peptidyl-tRNA binding site), a critical step in polypeptide chain elongation.[6] This disruption leads to a halt in protein synthesis. The inhibitory concentration (IC50) for protein synthesis by Arbekacin, a derivative of this compound, has been determined to be 125 nM in an in vitro translation system, highlighting its potent inhibitory activity.[6]

dot

Caption: this compound inhibits protein synthesis by blocking tRNA translocation.

Induction of mRNA Misreading

A significant consequence of this compound binding is the induction of misreading of the mRNA codon by the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[2]

Downstream Cellular Effects and Bactericidal Activity

The initial inhibition of protein synthesis and production of aberrant proteins trigger a cascade of downstream events that contribute to this compound's bactericidal effect.

Disruption of Cell Membrane Integrity

The accumulation of mistranslated, non-functional proteins, particularly those destined for the cell membrane, can disrupt the integrity and function of the bacterial cell envelope. This can lead to increased membrane permeability and leakage of essential cellular components, ultimately contributing to cell death.

dot

Caption: Pathway from ribosome inhibition to cell death via membrane damage.

Quantitative Data

The following tables summarize key quantitative data related to the bactericidal activity of this compound and its close derivative, Arbekacin.

Table 1: In Vitro Protein Synthesis Inhibition

| Compound | Assay System | IC50 (nM) | Reference |

| Arbekacin | E. coli reconstituted translation | 125 | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC)

| Organism | This compound (µg/mL) | Arbekacin (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 0.5 - 4 | 1 - 4 | [7][8] |

| Staphylococcus aureus (MRSA) | 1 - 8 | 0.5 - 2 | [1][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research into the molecular basis of this compound's activity.

In Vitro Transcription-Translation (IVTT) Assay

This assay measures the inhibitory effect of a compound on protein synthesis in a cell-free system.

Materials:

-

E. coli S30 cell-free extract

-

DNA template (e.g., plasmid encoding a reporter gene like luciferase or GFP)

-

Amino acid mixture

-

ATP and GTP

-

This compound stock solution

-

Luciferase assay reagent (if using luciferase reporter)

-

384-well plates

-

Plate reader (for fluorescence or luminescence)

Procedure:

-

Prepare a master mix containing the S30 extract, amino acids, and energy sources.

-

Add the DNA template to the master mix.

-

Aliquot the mixture into the wells of a 384-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

If using a luciferase reporter, add the luciferase assay reagent.

-

Measure the fluorescence or luminescence using a plate reader.

-

Calculate the IC50 value by plotting the signal against the log of the this compound concentration.

dot

Caption: Workflow for the In Vitro Transcription-Translation (IVTT) Assay.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay quantifies the binding of a radiolabeled ligand (e.g., this compound) to ribosomes.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound (e.g., [3H]-Dibekacin)

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose filters (0.45 µm)

-

Nylon membranes (as a second filter)

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of radiolabeled this compound in binding buffer for 30-60 minutes at room temperature.[9]

-

Assemble the nitrocellulose filter and nylon membrane in the vacuum filtration apparatus.[10]

-

Filter the binding reactions through the membranes under low vacuum. Ribosome-bound this compound will be retained on the nitrocellulose filter, while unbound this compound passes through to the nylon membrane.[9][11]

-

Wash the filters with cold binding buffer.

-

Dry the filters and measure the radioactivity on each filter using a scintillation counter.

-

Calculate the amount of bound this compound at each concentration and determine the dissociation constant (Kd) by fitting the data to a binding curve.

dot

Caption: Workflow for the Nitrocellulose Filter Binding Assay.

Conclusion

This compound's bactericidal activity is a multi-faceted process initiated by its high-affinity binding to the A-site of the bacterial 16S rRNA. This primary interaction triggers a cascade of events, including the inhibition of protein synthesis, induction of mRNA misreading, and subsequent disruption of cell membrane integrity, which collectively lead to bacterial cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the molecular nuances of this compound's action and to explore strategies for developing novel antimicrobial agents that can overcome the challenge of antibiotic resistance. The continued exploration of the molecular mechanisms of established antibiotics like this compound is crucial for the future of infectious disease treatment.

References

- 1. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GIDEON platform [app.gideononline.com]

- 3. researchgate.net [researchgate.net]

- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EMDB-35411: this compound-bound E.coli 70S ribosome in the PURE system - Yorodumi [pdbj.org]

- 6. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of varying the 4''-position of arbekacin derivatives on antibacterial activity against MRSA and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyjournal.org [microbiologyjournal.org]

- 9. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Screening of Dibekacin Against Multidrug-Resistant (MDR) Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B.[1] Like other aminoglycosides, it has been a valuable agent for treating severe bacterial infections, particularly those caused by Gram-negative bacteria.[2] However, the escalating global crisis of antimicrobial resistance, characterized by the emergence of multidrug-resistant (MDR) strains, necessitates a re-evaluation of existing antibiotics and the development of robust screening protocols. MDR pathogens have developed various mechanisms to evade the action of antibiotics, with enzymatic modification being the most prevalent for aminoglycosides.[3][4]

This technical guide provides a comprehensive overview of the core methodologies for the initial screening of this compound against MDR bacterial strains. It details this compound's mechanism of action, common bacterial resistance pathways, and standardized experimental protocols. The guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks required to assess the potential efficacy of this compound in the context of multidrug resistance.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by disrupting protein synthesis, a fundamental process for bacterial survival.[5] The drug actively transports across the bacterial cell membrane and irreversibly binds to the 30S subunit of the bacterial ribosome.[2][6] This binding interferes with the formation of the translation initiation complex and causes misreading of the mRNA template.[2] The resulting production of non-functional or toxic proteins leads to the disruption of the cell membrane and ultimately, bacterial cell death.[5]

Common Mechanisms of Resistance to this compound

Bacterial resistance to aminoglycosides, including this compound, is a significant clinical challenge. The primary mechanisms involve enzymatic modification of the drug, alteration of the drug target, and reduced intracellular accumulation.

-

Enzymatic Modification : This is the most common form of resistance.[7] Bacteria acquire genes encoding Aminoglycoside-Modifying Enzymes (AMEs) which inactivate the drug.[3][4] These enzymes are categorized into three main classes:

-

Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino function on the antibiotic.[7]

-

Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl function.[7]

-

Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl function.[7] this compound, being a 3',4'-dideoxy-kanamycin B, was rationally designed to be resistant to phosphorylation at the 3' position, a common mechanism of resistance to kanamycin B.[1] However, it remains susceptible to other modifications, such as those by the bifunctional enzyme AAC(6′)-APH(2″).[1]

-

-

Alteration of the Ribosomal Target : Mutations in the genes encoding ribosomal proteins or the 16S rRNA can reduce the binding affinity of this compound to its target, the 30S ribosomal subunit.[7]

-

Reduced Permeability and Efflux : Changes in the bacterial cell wall can decrease the uptake of the drug.[7] Additionally, bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[7]

Initial Screening Workflow

A systematic workflow is critical for the initial screening of this compound against MDR strains. The process begins with the isolation and identification of the target organism, followed by standardized susceptibility testing to determine the drug's activity.

Experimental Protocols

Reliable and reproducible data depend on the adherence to standardized laboratory protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and performing disk diffusion susceptibility testing.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

-

This compound powder, analytical grade

-

Appropriate solvent for this compound (e.g., sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

MDR bacterial isolate

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or turbidity meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in the appropriate solvent to a high concentration (e.g., 1,280 µg/mL).[9] Ensure complete dissolution. Sterilize by filtration if necessary.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the MDR isolate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Plate Preparation (Serial Dilution):

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Discard 50 µL from the last well.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.[10]

Protocol: Disk Diffusion Susceptibility Testing

The disk diffusion (Kirby-Bauer) test is a qualitative method used to assess the susceptibility of a bacterial isolate to an antibiotic.[9]

Materials:

-

MDR bacterial isolate

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]

-

Paper disks impregnated with a standard amount of this compound (e.g., 30 µg)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 5.1, Step 2.

-

Plate Inoculation:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.[10] Remove excess fluid by pressing the swab against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure uniform growth.[10]

-

Allow the plate to dry for 3-5 minutes before applying disks.

-

-

Disk Application:

-

Aseptically place the this compound-impregnated disk onto the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

Reading Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).[10]

-

Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to established clinical breakpoints provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

-

Data Presentation: In Vitro Activity of this compound

The following tables summarize quantitative data on the activity of this compound and its close derivative, Arbekacin, against various MDR strains. Arbekacin was developed from this compound to be more stable against common aminoglycoside-modifying enzymes.[11][12]

Table 1: Activity of this compound Against a Specific MDR Gram-Negative Strain

| Organism | Resistance Mechanism | Inducer (L-arabinose) | This compound MIC (µg/mL) | Reference |

| Escherichia coli LMG194 | Recombinant aacA29b gene | 0.00002% | 16 | [13] |

| Escherichia coli LMG194 | Recombinant aacA29b gene | 0.2% | 512 | [13] |

Table 2: Activity of Arbekacin (this compound Derivative) Against MDR Gram-Negative Bacilli

| Organism Group (n=296) | Aminoglycoside | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Drug-Resistant Gram-Negative Bacilli | Arbekacin | 16 | >128 | [14] |

| Amikacin | 16 | >128 | [14] | |

| Gentamicin | 16 | >128 | [14] | |

| Tobramycin | 32 | >128 | [14] |

Table 3: Activity of Arbekacin (this compound Derivative) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Organism | Activity Compared to Other Aminoglycosides | Key Findings | Reference |

| MRSA (46 clinical isolates) | Arbekacin (HBK) had the highest antibacterial activities | Therapeutic effects of Arbekacin were superior to gentamicin, netilmicin, and amikacin in mouse infection models. | [15] |

| MRSA (387 isolates) | Arbekacin showed excellent activity against MRSA resistant to gentamicin and tobramycin. | Arbekacin is not modified by ANT(4')-1 and is modified at a much lower rate by APH(2")/AAC(6') compared to gentamicin. | [16] |

Conclusion

The initial screening of this compound against MDR strains is a critical step in evaluating its contemporary clinical utility. This guide outlines the fundamental principles and methodologies necessary for this assessment. This compound's mechanism of action, centered on the inhibition of protein synthesis, remains potent, but its effectiveness is challenged by sophisticated bacterial resistance mechanisms, primarily enzymatic modification.[2][7]

Standardized protocols for MIC determination and disk diffusion testing are essential for generating reliable and comparable data. The available data indicates that while some MDR strains exhibit high-level resistance, this compound and its derivative Arbekacin may retain activity against certain MDR pathogens, including gentamicin-resistant P. aeruginosa and MRSA.[11][17] Further screening against a diverse panel of contemporary clinical MDR isolates is warranted to fully define the potential role of this compound in an era of widespread antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. What is this compound Sulfate used for? [synapse.patsnap.com]

- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. youtube.com [youtube.com]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. apec.org [apec.org]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro activity of arbekacin against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Antibacterial activities of arbekacin, a new aminoglycoside antibiotic, against methicillin-cephem-resistant Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of arbekacin, a new aminoglycoside antibiotic, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [this compound--a novel aminoglycoside antibioticl. Antimicrobial activity and parallel resistance in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Dibekacin with the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibekacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin B.[1] Like other aminoglycosides, its bactericidal activity stems from its ability to bind to the bacterial ribosome and disrupt protein synthesis.[2] This guide provides a detailed technical overview of the molecular interactions between this compound and the 30S ribosomal subunit, offering insights for researchers and professionals involved in antibiotic research and development.

Mechanism of Action: Targeting the Ribosomal Decoding Center

This compound exerts its antibacterial effect by binding with high affinity to the 30S subunit of the bacterial ribosome.[2][3] This interaction primarily occurs at the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA (rRNA), a critical region for decoding messenger RNA (mRNA).[3] The binding of this compound to this site induces conformational changes in the ribosome, leading to three primary consequences:

-

Inhibition of Protein Synthesis: By binding to the A-site, this compound physically obstructs the binding of incoming aminoacyl-tRNA, thereby halting the elongation phase of protein synthesis.[3]

-

Codon Misreading: The presence of this compound in the decoding center perturbs the intricate proofreading mechanism of the ribosome. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the production of non-functional or toxic proteins.[2][4]

-

Inhibition of Translocation: this compound can also interfere with the translocation of peptidyl-tRNA from the A-site to the P-site, a crucial step in the elongation cycle. This further disrupts the process of protein synthesis.[5]

The this compound Binding Site: A Structural Perspective

The precise binding pocket of this compound within the 30S ribosomal subunit has been elucidated through cryo-electron microscopy (cryo-EM) studies of the E. coli 70S ribosome in complex with this compound (PDB ID: 8IFB).[4] this compound, a 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, settles into a binding pocket within helix 44 (h44) of the 16S rRNA.[3][6]

Key interactions involve hydrogen bonding between the amino and hydroxyl groups of this compound and the phosphate backbone and bases of the 16S rRNA. While specific atomic interactions for the this compound-ribosome complex are detailed in the PDB entry 8IFB, the binding mode is analogous to other 4,6-disubstituted aminoglycosides like kanamycin B. The neamine core (rings I and II) of these aminoglycosides is crucial for sequence-specific recognition of the A-site.[7]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an inhibitor of bacterial growth and protein synthesis can be quantified through various parameters.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC values for this compound vary depending on the bacterial species and strain.

| Bacterium | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | 16 - 512 | [8] |

| Pseudomonas aeruginosa | 0.5 - 16 | [9] |

| Staphylococcus aureus (including MRSA) | 1 - 16 | [9][10] |

Note: MIC values can be influenced by the presence of resistance mechanisms.

Inhibition of Protein Synthesis (IC50)

Kinetics of Translocation Inhibition

Fast kinetics studies on arbekacin, which has an additional (S)-4-amino-2-hydroxybutyryl (AHB) moiety compared to this compound, reveal that it significantly prolongs the translocation step of protein synthesis from approximately 50 milliseconds to at least 2 seconds.[5] The dwell time of this compound on the pre-translocation ribosome at 5 µM EF-G has been measured to be 8.2 ± 0.6 seconds.[6]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the interaction of this compound with the 30S ribosomal subunit.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the binding affinity of this compound to the 30S subunit.

Principle: Radiolabeled this compound is incubated with 30S ribosomal subunits. The mixture is then passed through a nitrocellulose filter. Proteins and protein-ligand complexes are retained on the filter, while unbound small molecules pass through. The amount of bound this compound is determined by scintillation counting of the filter.

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and dissociate them into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits by sucrose density gradient centrifugation.

-

Radiolabeling of this compound: If radiolabeled this compound is not commercially available, it can be synthesized or labeled in-house using appropriate methods.

-

Binding Reaction: In a series of tubes, incubate a constant concentration of 30S subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT) at 37°C for 30 minutes to reach equilibrium.

-

Filtration: Rapidly filter the binding reactions through nitrocellulose membranes under vacuum.

-

Washing: Wash the filters with cold binding buffer to remove unbound this compound.

-

Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., using Scatchard analysis).

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the functional consequence of this compound binding on protein synthesis.

Principle: A cell-free extract containing all the necessary components for transcription and translation is used to synthesize a reporter protein (e.g., luciferase or GFP) from a DNA template. The effect of this compound on protein synthesis is quantified by measuring the reporter protein activity.

Protocol:

-

Prepare IVTT Reaction Mix: Use a commercially available E. coli S30 extract system or prepare a cell-free extract. The reaction mix should contain the S30 extract, amino acids, energy sources (ATP, GTP), and the DNA template encoding the reporter protein.

-

Set up Inhibition Assay: In a multi-well plate, set up reactions containing the IVTT mix and varying concentrations of this compound. Include a no-antibiotic control and a no-template control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Quantify Reporter Protein: Measure the activity of the synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Toeprinting Assay for Translocation Inhibition

This assay identifies the specific sites on mRNA where ribosomes are stalled by this compound.

Principle: A ribosome is allowed to translate a specific mRNA template in the presence of this compound. Reverse transcriptase is then used to synthesize cDNA from a primer annealed downstream of the start codon. The reverse transcriptase will stop at the position of the stalled ribosome, creating a "toeprint." The size of the resulting cDNA fragment indicates the precise location of the ribosome on the mRNA.

Protocol:

-

Prepare Translation Components: Purify 70S ribosomes, initiation factors (IFs), elongation factors (EFs), and tRNAs.

-

Synthesize mRNA: In vitro transcribe a specific mRNA template with a known sequence.

-

Form Initiation Complexes: Incubate the mRNA with 30S subunits, fMet-tRNAfMet, and IFs to form 30S initiation complexes. Add 50S subunits to form 70S initiation complexes.

-

Elongation and Stalling: Initiate elongation by adding the appropriate aminoacyl-tRNAs and EFs in the presence or absence of this compound.

-

Primer Extension: Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA. Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel.

-

Analysis: Visualize the cDNA fragments by autoradiography or fluorescence imaging. The position of the toeprint band indicates the site of ribosome stalling.

Signaling Pathways and Logical Relationships

The interaction of this compound with the 30S ribosomal subunit triggers a cascade of events that ultimately leads to bacterial cell death. This can be visualized as a logical workflow.

The experimental workflow for determining the inhibitory effect of this compound can also be represented graphically.

Conclusion

This compound's interaction with the 30S ribosomal subunit is a multifaceted process that effectively disrupts bacterial protein synthesis. Its ability to bind to the A-site of the 16S rRNA leads to a cascade of inhibitory effects, including the blockage of translation, induction of codon misreading, and hindrance of translocation. The detailed structural and quantitative data presented in this guide provide a solid foundation for further research into the development of novel aminoglycoside antibiotics and for understanding the mechanisms of antibiotic resistance. The provided experimental protocols offer a starting point for researchers aiming to investigate the intricate details of this compound's mode of action.

References

- 1. rcsb.org [rcsb.org]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. Structure–function comparison of Arbekacin with other aminoglycosides elucidates its higher potency as bacterial translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Arbekacin | C22H44N6O10 | CID 68682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 16S rRNA [biochem.umd.edu]

- 11. EMDB-35414: Arbekacin-added human 80S ribosome - Yorodumi [pdbj.org]

The Evolution of Dibekacin: A Semisynthetic Aminoglycoside and Its Progeny

A Technical Guide on the Historical Development, Chemical Synthesis, and Clinical Significance of Dibekacin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract